Potent inhibitor of LpxC and lipid A biosynthesis BB-78485 is a potent and selective LpxC inhibitor that shows antibacterial activity against a wide range of Gram-negative pathogens. BB-78485 can provide important information for lead optimization and rational design of the effective small-molecule LpxC inhibitors for successful treatment of Gram-negative infections. Although no antibacterial activity was seen against wild-type Pseudomonas aeruginosa, some activity of BB-78485 was reported for a semipermeable P. aeruginosa bacterial strain, suggesting that access to the target, rather than lack of LpxC inhibitory activity, limited the potency.
Related Compounds
BB-78485
Compound Description: BB-78485 is a potent, small-molecule inhibitor of LpxC, an enzyme essential for lipopolysaccharide (LPS) biosynthesis in Gram-negative bacteria. It exhibits antibacterial activity against a broad range of Gram-negative pathogens. []
Relevance: BB-78485 serves as a key reference point for understanding the structural features that contribute to LpxC inhibition. While the target compound and BB-78485 share a hydroxamic acid moiety, which is crucial for binding to the zinc ion in the LpxC active site, they differ significantly in their overall structures. The target compound features a di-naphthalene group, while BB-78485 incorporates a sulfonamide linker and a substituted benzene ring. This structural comparison offers insights into how different chemical groups can influence the interaction with LpxC and potentially affect inhibitory potency and selectivity. [, , ]
L-161,240
Compound Description: L-161,240 represents another potent LpxC inhibitor, known for its nanomolar potency against Escherichia coli LpxC (EcLpxC). It demonstrates a distinct antibiotic profile compared to other LpxC inhibitors. []
Relevance: L-161,240, like BB-78485, underscores the significance of structural diversity in achieving potent LpxC inhibition. Unlike the target compound with its rigid di-naphthalene system, L-161,240 possesses an aryloxazoline core, highlighting the potential of different heterocyclic scaffolds for interacting with the LpxC active site. Comparing the target compound with L-161,240 allows for exploring the impact of conformational flexibility and rigidity on binding affinity and selectivity towards LpxC. [, ]
Para-(benzoyl)-phenylalanine
Compound Description: Identified through homology modeling, docking, and molecular dynamics simulations, para-(benzoyl)-phenylalanine emerged as a potential inhibitor of LpxC from Leptospira spp. [, ]
TU-514
Compound Description: TU-514, a substrate analog, acts as an inhibitor of LpxC. []
Relevance: The structural comparison between TU-514 and the target compound emphasizes the importance of the hydroxamic acid group for LpxC inhibition. TU-514, as a substrate analog, likely mimics the natural substrate's binding interactions with LpxC, offering a reference point for understanding how the target compound, with its unique structural features, might deviate from this substrate-mimicking approach to achieve LpxC inhibition. []
CHIR-090
Compound Description: CHIR-090 is an N-aroyl-L-threonine derivative that demonstrates inhibitory activity against LpxC. []
Relevance: CHIR-090 highlights the relevance of exploring amino acid-derived scaffolds for LpxC inhibition. In contrast, the target compound utilizes a sulfonamide linker to connect its aromatic systems. This difference in core structures provides valuable insights into the diverse strategies for targeting the LpxC enzyme. The presence of a chiral center in CHIR-090 further emphasizes the potential role of stereochemistry in influencing LpxC binding and activity, a factor that could be explored in the context of the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BAY-2402234 is an inhibitor of dihydroorotate dehydrogenase (DHODH; IC50 = 1.2 nM). It induces upregulation of the cell differentiation marker CD11b in MOLM-13 and HEL acute myeloid leukemia (AML) cells (EC50s = 3.16 and 0.96 nM, respectively) and inhibits the proliferation of nine leukemia cell lines (IC50s = 0.08-8.2 nM). BAY-2402234 induces cell cycle arrest at the G2/M phase and apoptosis in TF-1 cells in a concentration-dependent manner. In vivo, BAY-2402234 (1.25, 2.5, and 5 mg/kg) reduces tumor volume in an MV4-11 mouse xenograft model. It also increases survival in patient-derived xenograft (PDX) mouse models of AML. BAY-2402234 is a potent and selective dihydroorotate dehydrogenase (DHODH) inhibitor for the treatment of myeloid malignancies. BAY 2402234 is a selective low-nanomolar inhibitor of human DHODH enzymatic activity. In vitro, it potently inhibits proliferation of AML cell lines in the sub-nanomolar to low-nanomolar range. BAY 2402234 induces differentiation of AML cell lines also in a sub-nanomolar to low-nanomolar range, demonstrating the anticipated mode of action in cellular mechanistic assays. In vivo, BAY 2402234 exhibits strong in vivo anti-tumor efficacy in monotherapy in several subcutaneous and disseminated AML xenografts as well as AML patient-derived xenograft (PDX) models.
BAY-1816032 is a potent and oral available BUB1 (budding uninhibited by benzimidazoles 1) kinase inhibitor with an IC50 of 7 nM. BAY 1816032 showed long target residence time and induced chromosome mis-segregation upon combination with low concentrations of paclitaxel. It was synergistic or additive in combination with paclitaxel or docetaxel, as well as with ATR or PARP inhibitors in cellular assays. Tumor xenograft studies demonstrated a strong and statistically significant reduction of tumor size and excellent tolerability upon combination of BAY 1816032 with paclitaxel or olaparib as compared with the respective monotherapies.
BAY-293 is an inhibitor of the protein-protein interaction between K-Ras and the guanine nucleotide exchange factor son of sevenless homolog 1 (SOS1; IC50 = 0.021 µM). It inhibits proliferation of K562 and MOLM-13 cells expressing wild-type K-Ras, as well as NCI H358 and Calu-1 cells expressing mutant K-RasG12C with IC50 values of 1.09, 0.995, 3.48, and 3.19 µM, respectively. Novel potent SOS1 inhibitor, blocking RAS activation via disruption of the RAS-SOS1 interaction BAY-293 is a potent SOS1 inhibitor that blocks RAS activation via disruption of the RAS-SOS1 interaction. BAY-293) selectively inhibits the KRAS-SOS1 interaction with an IC50 of 21 nM and is a valuable chemical probe for future investigations.
BAY-1895344 is an inhibitor of ataxia-telangiectasia and Rad3-related protein/kinase (ATR; IC50 = 0.007 µM). It is selective for ATR over DNA protein kinase (DNA-PK), ataxia-telangiectasia mutated kinase (ATM), and PI3Kβ (IC50s = 0.332, 1.42, and 3.27 µM, respectively). BAY-1895344 inhibits proliferation of HT-29 and LoVo colorectal cancer cells and SU-DHL-8 B lymphoma cells with IC50 values of 0.16, 0.071, and 0.009 µM, respectively. It reduces tumor growth in a mutant ATMK1964E-containing SU-DHL-8 mouse xenograft model when administered at a dose of 50 mg/kg. BAY-1895344 is synergistic with carboplatin, olaparib, or radiation in various mouse xenograft models. BAY-1895344 HCl is a potent and selective ATM inhibitor. BAY 1895344 shows potent anti-tumor efficacy in monotherapy and strong combination potential with the targeted alpha therapy Radium-223 dichloride.
8-Hydroxy-2-quinolinecarboxylic acid (8HQC) is a tridentate chelating agent. It reacts with 2-aminophenol to form a benzoxazole derivative, which can undergo fluorescence quenching in water, making it a viable candidate for developing a probe for detecting water in aprotic organic solvents. The analysis of mid-IR and Raman spectra of 8HQC shows the presence of seven tautomers. 8-hydroxy-2-quinolinecarboxylic acid is a member of quinolines.